molecular formula C11H16O2 B14413481 4-[(Oxolan-2-yl)methyl]cyclohex-2-en-1-one CAS No. 81842-27-5

4-[(Oxolan-2-yl)methyl]cyclohex-2-en-1-one

Cat. No.: B14413481
CAS No.: 81842-27-5
M. Wt: 180.24 g/mol
InChI Key: DVZNFILJZIOYPQ-UHFFFAOYSA-N
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Description

4-[(Oxolan-2-yl)methyl]cyclohex-2-en-1-one is an organic compound that features a cyclohexenone ring substituted with an oxolan-2-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions to form various oxidized products.

    Reduction: Reduction reactions can convert the cyclohexenone ring to a cyclohexanol derivative.

    Substitution: Nucleophilic substitution reactions can introduce different substituents at the oxolan-2-ylmethyl group.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Organocopper reagents, Grignard reagents.

Major Products

    Oxidized Products: Various ketones and alcohols.

    Reduced Products: Cyclohexanol derivatives.

    Substituted Products: Compounds with different substituents at the oxolan-2-ylmethyl group.

Scientific Research Applications

4-[(Oxolan-2-yl)methyl]cyclohex-2-en-1-one has several applications in scientific research:

Mechanism of Action

The mechanism by which 4-[(Oxolan-2-yl)methyl]cyclohex-2-en-1-one exerts its effects involves interactions with various molecular targets and pathways:

    Molecular Targets: Enzymes and receptors that interact with the cyclohexenone ring and the oxolan-2-ylmethyl group.

    Pathways: Involvement in metabolic pathways related to oxidation and reduction reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(Oxolan-2-yl)methyl]cyclohex-2-en-1-one is unique due to the presence of the oxolan-2-ylmethyl group, which imparts distinct chemical properties and reactivity compared to other cyclohexenone derivatives.

Properties

CAS No.

81842-27-5

Molecular Formula

C11H16O2

Molecular Weight

180.24 g/mol

IUPAC Name

4-(oxolan-2-ylmethyl)cyclohex-2-en-1-one

InChI

InChI=1S/C11H16O2/c12-10-5-3-9(4-6-10)8-11-2-1-7-13-11/h3,5,9,11H,1-2,4,6-8H2

InChI Key

DVZNFILJZIOYPQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CC2CCC(=O)C=C2

Origin of Product

United States

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